

# Spectroscopic Profiling of 3-(Oxan-4-yl)phenol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-(Oxan-4-yl)phenol

CAS No.: 1353854-52-0

Cat. No.: B2722879

[Get Quote](#)

## Executive Summary

**3-(Oxan-4-yl)phenol** (CAS: 1353854-52-0), frequently referred to as 3-(tetrahydropyran-4-yl)phenol, is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery[1]. The tetrahydropyran (oxane) ring serves as a metabolically stable, hydrophilic bioisostere for cycloalkanes, while the meta-substituted phenol provides a versatile handle for cross-coupling or etherification. Accurate spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—is critical to confirm regiochemistry, structural integrity, and ring conformation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the spatial arrangement of the oxane ring and verifying the meta-substitution pattern of the phenol core.

## Causality in Experimental Design

The choice of deuterated chloroform ( $\text{CDCl}_3$ ) over  $\text{DMSO-d}_6$  for initial  $^1\text{H}$  NMR is deliberate.  $\text{CDCl}_3$  minimizes solvent-solute hydrogen bonding, allowing the intrinsic intra-molecular dynamics of the tetrahydropyran ring to be observed without solvent-induced conformational averaging. The oxane ring typically adopts a rigid chair conformation, which is evident from the distinct axial-axial and axial-equatorial coupling constants (

-values)[2]. The meta-substitution on the phenol ring is confirmed by the characteristic splitting pattern: a closely coupled triplet for H-2, and two doublet-of-doublets for H-4 and H-6[3].

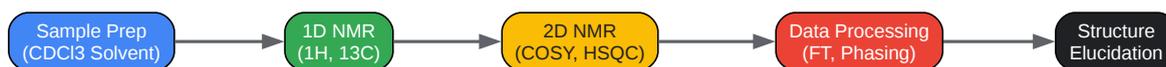
## Quantitative NMR Data Summary

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Nucleus	Position	Chemical Shift ( , ppm)	Multiplicity	Coupling Constant ( , Hz)
<sup>1</sup> H	OH	5.05	br s	-
<sup>1</sup> H	H-2 (Ar)	6.82	t	2.0
<sup>1</sup> H	H-4 (Ar)	6.85	ddd	8.0, 2.0, 1.0
<sup>1</sup> H	H-5 (Ar)	7.18	t	8.0
<sup>1</sup> H	H-6 (Ar)	6.75	ddd	8.0, 2.0, 1.0
<sup>1</sup> H	H-4' (Oxane)	2.75	tt	11.5, 3.5
<sup>1</sup> H	H-3', H-5' (eq)	1.75	br d	13.0
<sup>1</sup> H	H-3', H-5' (ax)	1.65	qd	12.0, 4.5
<sup>1</sup> H	H-2', H-6' (eq)	4.05	ddd	11.5, 4.5, 1.5
<sup>1</sup> H	H-2', H-6' (ax)	3.52	td	11.5, 2.5
<sup>13</sup> C	C-1 (Ar-OH)	156.2	C	-
<sup>13</sup> C	C-3 (Ar-C)	147.5	C	-
<sup>13</sup> C	C-5 (Ar)	129.8	CH	-
<sup>13</sup> C	C-4 (Ar)	119.4	CH	-
<sup>13</sup> C	C-2 (Ar)	114.1	CH	-
<sup>13</sup> C	C-6 (Ar)	113.5	CH	-
<sup>13</sup> C	C-2', C-6' (Oxane)	68.4	CH <sub>2</sub>	-
<sup>13</sup> C	C-4' (Oxane)	41.2	CH	-
<sup>13</sup> C	C-3', C-5' (Oxane)	33.7	CH <sub>2</sub>	-

## Protocol: High-Resolution NMR Acquisition

- Sample Preparation: Dissolve 15 mg of **3-(oxan-4-yl)phenol** in 0.6 mL of anhydrous CDCl<sub>3</sub>.
  - Validation Checkpoint: Ensure the solution is perfectly clear; particulate matter degrades magnetic field homogeneity (shimming), leading to line broadening.
- Instrument Tuning & Shimming: Insert the NMR tube into the 400 MHz spectrometer. Tune the probe to the <sup>1</sup>H and <sup>13</sup>C frequencies. Perform gradient shimming until the deuterium lock signal is maximized and stable.
- <sup>1</sup>H Acquisition: Run a standard 1D proton sequence with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
- <sup>13</sup>C Acquisition: Run a proton-decoupled <sup>13</sup>C sequence with 1024 scans to achieve a high signal-to-noise ratio for quaternary carbons.
- Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for <sup>1</sup>H, 1.0 Hz for <sup>13</sup>C) prior to Fourier transformation. Phase and baseline correct the spectra.



[Click to download full resolution via product page](#)

Fig 1. Step-by-step NMR analytical workflow for structural elucidation.

## Mass Spectrometry (MS) Profiling

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) determines the exact mass and fragmentation pathways of the molecule.

## Causality in Experimental Design

ESI in negative ion mode (ESI-) is highly sensitive for phenols because the phenolic hydroxyl group readily loses a proton to form a stable phenolate anion ( $[M-H]^-$ ). Fragmentation via Collision-Induced Dissociation (CID) typically results in the cleavage of the oxane ring, producing predictable neutral losses that validate the aliphatic portion of the molecule.

Table 2: Key MS/MS Fragments (ESI-)

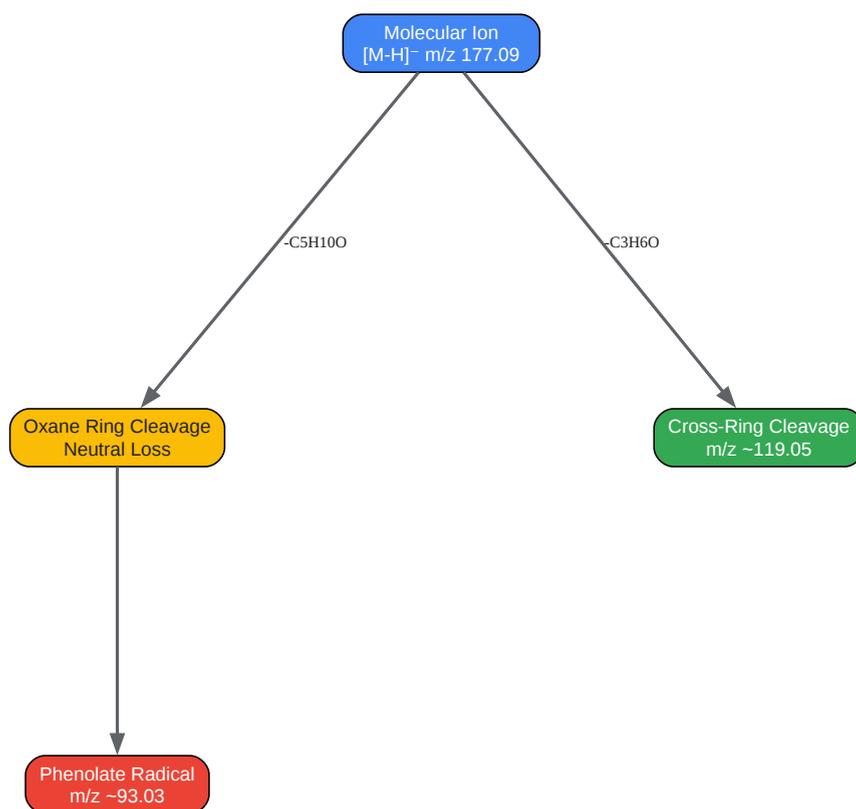
Ion Type	Exact Mass ( )	Structural Assignment
$[M-H]^-$	177.0921	Deprotonated molecular ion
Fragment 1	119.0502	Cross-ring cleavage (Loss of $C_3H_6O$ )
Fragment 2	93.0345	Phenolate radical anion (Loss of oxane ring, $C_5H_{10}O$ )

## Protocol: LC-ESI-HRMS Analysis

- Sample Preparation: Dilute the stock solution to 1  $\mu\text{g/mL}$  in LC-MS grade Methanol/Water (50:50, v/v).
- Chromatography: Inject 2  $\mu\text{L}$  onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
  - Validation Checkpoint: The retention time must be reproducible across triplicate injections (RSD < 2%) to confirm column equilibration and pump stability.
- Ionization: Operate the ESI source in negative mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350  $^\circ\text{C}$ .

- Acquisition: Scan

50-500. Apply a collision energy ramp (15-30 eV) for MS/MS fragmentation.



[Click to download full resolution via product page](#)

Fig 2. ESI-MS negative mode fragmentation logic for **3-(oxan-4-yl)phenol**.

## Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of functional groups, specifically the hydrogen-bonding state of the phenol and the ether linkage of the oxane ring.

## Causality in Experimental Design

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets. KBr is hygroscopic and can introduce spurious O-H stretch bands that mask the intrinsic phenolic O-H signal. ATR requires minimal sample preparation and preserves the solid-state hydrogen-bonding network of the neat compound.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3200 - 3400	Broad, Strong	Phenolic O-H stretch (hydrogen-bonded)
2850 - 2950	Medium	Aliphatic C-H stretch (oxane ring)
1590, 1490	Medium	Aromatic C=C stretch
1200	Strong	Phenolic C-O stretch
1090	Strong	Aliphatic C-O-C stretch (oxane ether linkage)

## Protocol: ATR-FTIR Analysis

- Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm<sup>-1</sup> resolution) in ambient air.
- Sample Application: Place 2-3 mg of solid **3-(oxan-4-yl)phenol** directly onto the crystal.
- Compression: Lower the anvil to apply consistent pressure.

- Validation Checkpoint: Monitor the live spectrum; adjust pressure until the strongest band (typically the C-O stretch at  $1090\text{ cm}^{-1}$ ) reaches  $\sim 0.5\text{-}0.8$  absorbance units to prevent detector saturation while maximizing the signal-to-noise ratio.
- Acquisition: Collect 32 scans from  $4000$  to  $400\text{ cm}^{-1}$ .

## References

- ChemicalBook. "3-(oxan-4-yl)phenol | 1353854-52-0". ChemicalBook Database. [1](#)
- Journal of Natural Products. "Tetrahydropyran Monoterpenes from Plocamium cartilagineum and Pantoneura plocamioides". ACS Publications. [2](#)
- Catalysis Science & Technology. "Semi-preparative biotransformations for substituted phenols". RSC Publishing. [3](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 3-\(oxan-4-yl\)phenol | 1353854-52-0 \[chemicalbook.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. pubs.rsc.org \[pubs.rsc.org\]](#)
- To cite this document: BenchChem. [Spectroscopic Profiling of 3-(Oxan-4-yl)phenol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2722879#spectroscopic-data-nmr-ir-ms-of-3-oxan-4-yl-phenol\]](https://www.benchchem.com/product/b2722879#spectroscopic-data-nmr-ir-ms-of-3-oxan-4-yl-phenol)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)